2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide
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Overview
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno-thiadiazine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and methyl groups through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Known for their biological activities.
Benzothiadiazines: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide is unique due to its specific structural features and the presence of the 4-chlorophenyl and methyl groups, which may impart distinct chemical and biological properties.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields
Properties
CAS No. |
214916-34-4 |
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Molecular Formula |
C13H11ClN2O3S2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-15-11-7-20-8-12(11)21(18,19)16(13(15)17)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
RWRITKHRGLNOSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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